molecular formula C8H8N8O7 B15168132 1-Methyltetrazol-5-amine;2,4,6-trinitrophenol CAS No. 877174-40-8

1-Methyltetrazol-5-amine;2,4,6-trinitrophenol

Cat. No.: B15168132
CAS No.: 877174-40-8
M. Wt: 328.20 g/mol
InChI Key: HOQOOSGOFVMXKF-UHFFFAOYSA-N
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Description

1-Methyltetrazol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methyltetrazol-5-amine and 2,4,6-trinitrophenol 1-Methyltetrazol-5-amine is a derivative of tetrazole, known for its applications in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyltetrazol-5-amine can be synthesized through the reaction of methylhydrazine with sodium azide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the tetrazole ring .

2,4,6-trinitrophenol is produced by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .

Industrial Production Methods

Industrial production of 1-Methyltetrazol-5-amine involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization to obtain the desired product .

2,4,6-trinitrophenol is manufactured in industrial settings with stringent safety protocols due to its explosive nature. The production process includes nitration, purification, and stabilization steps to ensure safe handling and storage .

Chemical Reactions Analysis

Types of Reactions

1-Methyltetrazol-5-amine undergoes various chemical reactions, including:

2,4,6-trinitrophenol primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyltetrazol-5-amine is utilized in:

2,4,6-trinitrophenol has applications in:

Mechanism of Action

1-Methyltetrazol-5-amine exerts its effects through interactions with biological targets such as enzymes and receptors. Its tetrazole ring can mimic biological molecules, allowing it to modulate enzyme activity and receptor binding .

2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy. Its nitro groups facilitate the release of nitrogen gas, contributing to its explosive properties .

Properties

CAS No.

877174-40-8

Molecular Formula

C8H8N8O7

Molecular Weight

328.20 g/mol

IUPAC Name

1-methyltetrazol-5-amine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C2H5N5/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-2(3)4-5-6-7/h1-2,10H;1H3,(H2,3,4,6)

InChI Key

HOQOOSGOFVMXKF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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